molecular formula C8H4F3N3O2 B2701462 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 869947-41-1

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B2701462
CAS RN: 869947-41-1
M. Wt: 231.134
InChI Key: VJNJSFNQOGTRDI-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine family. It is a potent inhibitor of the enzyme cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation. CDK4 is overexpressed in many types of cancer, and its inhibition has shown promising results in preclinical studies.

Scientific Research Applications

Photophysical Properties and Material Science

PP derivatives also play a crucial role in material science:

Fungal Inhibition and Succinate Dehydrogenase

Carboxamide derivatives derived from 5-aminopyrazoles have been evaluated against fungal strains. Their inhibitory effects on succinate dehydrogenase highlight their potential as antifungal agents .

Safety and Hazards

It is classified as an eye irritant and should be handled with care .

  • Future Directions

    • Further research could explore its biological activity, potential drug designs, and applications in neurodegenerative disorders .
    • Investigating additional synthetic routes and modifications may enhance its pharmacological properties .
  • properties

    IUPAC Name

    7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-4(7(15)16)3-13-14(5)6/h1-3H,(H,15,16)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VJNJSFNQOGTRDI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(N2C(=C(C=N2)C(=O)O)N=C1)C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H4F3N3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    231.13 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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